1-Azido-4-(phenylmethoxy)-2-butanone 1-Azido-4-(phenylmethoxy)-2-butanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC17986262
InChI: InChI=1S/C11H13N3O2/c12-14-13-8-11(15)6-7-16-9-10-4-2-1-3-5-10/h1-5H,6-9H2
SMILES:
Molecular Formula: C11H13N3O2
Molecular Weight: 219.24 g/mol

1-Azido-4-(phenylmethoxy)-2-butanone

CAS No.:

Cat. No.: VC17986262

Molecular Formula: C11H13N3O2

Molecular Weight: 219.24 g/mol

* For research use only. Not for human or veterinary use.

1-Azido-4-(phenylmethoxy)-2-butanone -

Specification

Molecular Formula C11H13N3O2
Molecular Weight 219.24 g/mol
IUPAC Name 1-azido-4-phenylmethoxybutan-2-one
Standard InChI InChI=1S/C11H13N3O2/c12-14-13-8-11(15)6-7-16-9-10-4-2-1-3-5-10/h1-5H,6-9H2
Standard InChI Key XUBXFTWNVOIESI-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COCCC(=O)CN=[N+]=[N-]

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

1-Azido-4-(phenylmethoxy)-2-butanone consists of a four-carbon butanone chain (CH3COCH2CH2\text{CH}_3\text{COCH}_2\text{CH}_2) modified at positions 1 and 4. The azido group (N3-\text{N}_3) occupies the terminal carbon, while the phenylmethoxy (OCH2C6H5-\text{OCH}_2\text{C}_6\text{H}_5) group branches from the fourth carbon. This arrangement creates a bifunctional scaffold amenable to further chemical modifications .

Table 1: Estimated Physicochemical Properties

PropertyValueBasis of Estimation
Molecular FormulaC11H13N3O2\text{C}_{11}\text{H}_{13}\text{N}_3\text{O}_2Derived from structural analogs
Molecular Weight219.25 g/molCalculated from formula
LogP (Partition Coefficient)~2.47Comparable to 4-azido-4-phenylbutan-2-one
Hazard ClassificationClass 3 (Flammable Liquid)Azide group reactivity

Spectroscopic Signatures

While experimental NMR/IR data for this compound are unavailable, predictions can be made:

  • IR: Strong absorption at ~2100 cm1^{-1} (azide stretch) and 1700 cm1^{-1} (ketone C=O) .

  • 1^1H NMR: Expected signals at δ 3.5–4.0 ppm (benzyloxy –OCH2_2–), δ 2.5–3.0 ppm (ketone-adjacent CH2_2), and δ 1.5–2.0 ppm (azide-bearing CH2_2) .

Synthetic Methodologies

Retrosynthetic Analysis

Two plausible routes emerge from existing azido-ketone syntheses:

Route B: Oxidative Azidation of Alkenes

Adapting the patent-pending method for azido alcohols :

  • Substrate: 4-(Phenylmethoxy)-2-butenone.

  • Reagents: Iodine (I2\text{I}_2), sodium azide (NaN3\text{NaN}_3), DMF/DMSO solvent.

  • Mechanism: Iodine-mediated alkene activation followed by azide addition at room temperature .

Optimization Challenges

  • Azide Stability: Thermal decomposition risks require low-temperature processing (<30°C) .

  • Regioselectivity: Competing reactions at the ketone moiety may necessitate protecting groups .

Applications in Drug Discovery and Materials Science

Pharmaceutical Intermediate

The compound’s dual functionality positions it as a precursor for:

  • ErbB4 Inhibitors: Pyridine-based therapeutics via cycloaddition/cycloreversion sequences .

  • Antiviral Agents: Azido groups enable "click chemistry" attachment of bioactive motifs .

Polymer Chemistry

  • Crosslinking Agent: Azide-alkyne networks create hydrogels for biomedical devices .

  • Photoresists: Ketone groups facilitate UV-induced crosslinking in lithography .

ParameterSpecificationSource
Storage Temperature2–8°CAnalogous to Azido-PEG4-CH2CO2NHS
Incompatible MaterialsStrong acids, heavy metalsGeneral azide handling
First Aid MeasuresFlush eyes/skin with waterSDS guidelines

Future Research Directions

  • Stereoselective Synthesis: Developing asymmetric routes to access enantiopure variants for chiral drug synthesis .

  • Stability Studies: Thermogravimetric analysis (TGA) to quantify decomposition kinetics .

  • Biological Screening: Partnering azido-ketones with alkynylated biomolecules for targeted drug delivery .

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